

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic Acid

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Compound of Interest

Compound Name: 2-Methyl-5-phenylfuran-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-5-phenylfuran-3-carboxylic acid**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and spectroscopic data.

Core Compound Properties

2-Methyl-5-phenylfuran-3-carboxylic acid is a furan derivative characterized by a central furan ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position. Its molecular formula is $C_{12}H_{10}O_3$, and it has a molecular weight of approximately 202.21 g/mol. [\[1\]](#)[\[2\]](#)

Table 1: Physicochemical and Spectroscopic Data for **2-Methyl-5-phenylfuran-3-carboxylic acid**

Property	Value	Reference/Comment
Molecular Formula	C ₁₂ H ₁₀ O ₃	[1][2]
Molecular Weight	202.21 g/mol	[1]
Appearance	Light yellow, crystalline powder	[3] (Predicted)
pKa	4.34 ± 0.26	[3] (Predicted)
¹ H NMR (600 MHz, DMSO-d ₆) δ (ppm)	2.65 (s, 3H, CH ₃), 7.16 (d, J = 3.3 Hz, 1H, fur), 7.31 (t, J = 8.1 Hz, 1H, C ₆ H ₅), 7.55 (d, J = 8.0 Hz, 2H, C ₆ H ₅), 7.81 (d, J = 8.0 Hz, 2H, C ₆ H ₅), 11.09 (bs, COOH)	[4]
¹³ C NMR δ (ppm)	Carboxylic Acid Carbon (C=O): ~165-185 Aromatic/Furan Carbons: ~110-160 Methyl Carbon: ~15-25	Expected ranges based on typical values for carboxylic acids and furan derivatives.[5] [6][7]
FT-IR (cm ⁻¹)	O-H (Carboxylic Acid): 3300-2500 (broad) C=O (Carboxylic Acid): 1730-1700 (strong) C=C (Aromatic/Furan): 1600-1475 C-O (Furan/Carboxylic Acid): 1300-1000	Expected ranges based on characteristic absorptions for carboxylic acids and aromatic compounds.[8][9]

Synthetic Protocols

The synthesis of **2-Methyl-5-phenylfuran-3-carboxylic acid** can be achieved through established methods for furan ring formation. The Feist-Benary synthesis is a prominent and plausible route.

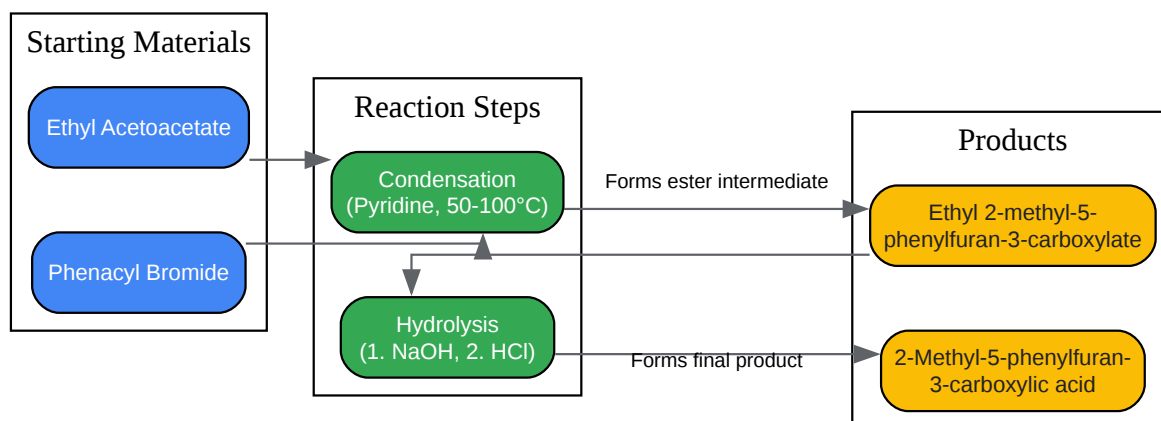
2.1. Feist-Benary Synthesis

This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound, followed by hydrolysis and decarboxylation.[10]

Experimental Protocol:

- Step 1: Condensation to form Ethyl 2-methyl-5-phenylfuran-3-carboxylate:
 - In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in pyridine.
 - Slowly add phenacyl bromide (1.0 equivalent) to the solution.
 - Heat the reaction mixture to 50-100 °C and monitor its progress using thin-layer chromatography (TLC).[\[10\]](#)
- Step 2: Hydrolysis to **2-Methyl-5-phenylfuran-3-carboxylic acid**:
 - Upon completion of the condensation, hydrolyze the resulting ester with an aqueous solution of sodium hydroxide (NaOH).[\[10\]](#)
 - Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
 - Filter the precipitate, wash with cold water, and dry to yield **2-Methyl-5-phenylfuran-3-carboxylic acid**.

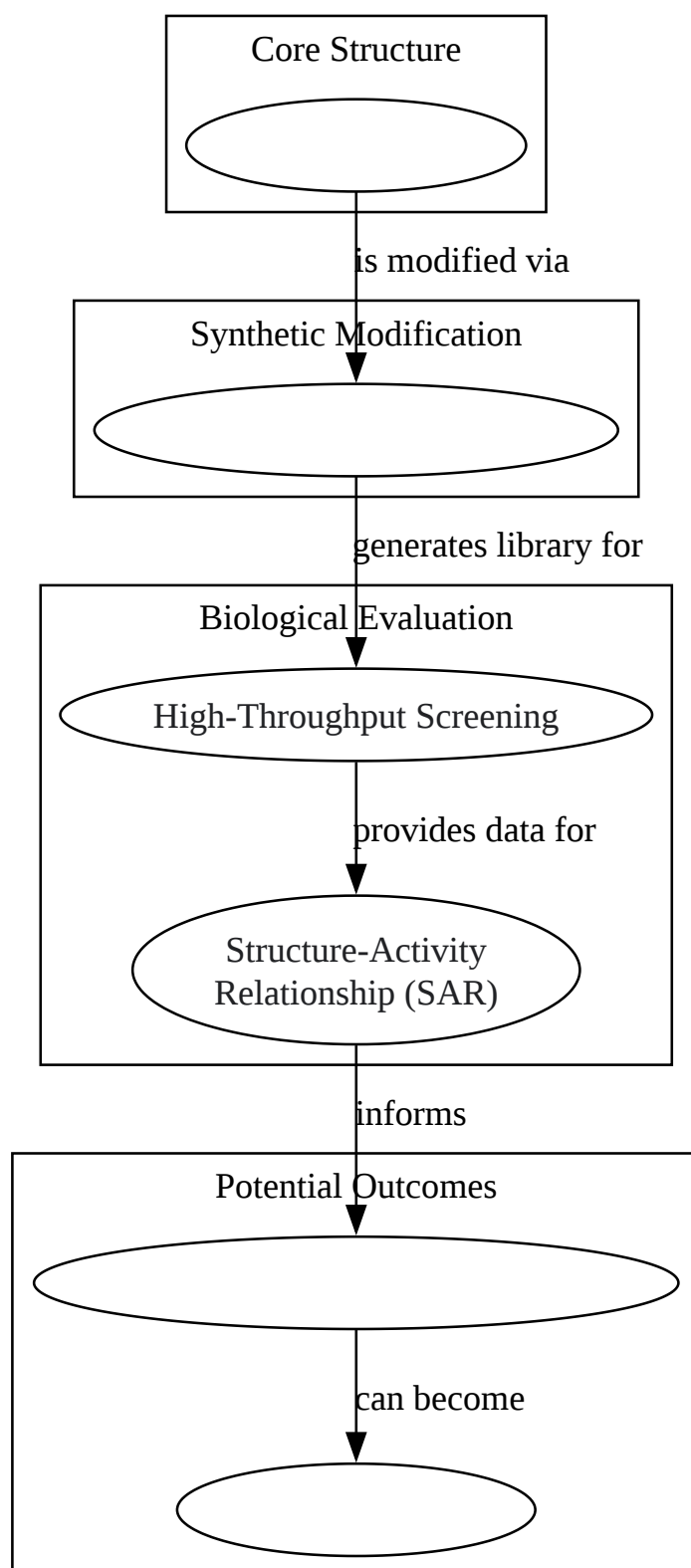
Diagram 1: Feist-Benary Synthesis Workflow

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Caption: Workflow of the Feist-Benary synthesis for **2-Methyl-5-phenylfuran-3-carboxylic acid**.

Biological Activity and Signaling Pathways

While furan-containing compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific data on the biological activity and associated signaling pathways for **2-Methyl-5-phenylfuran-3-carboxylic acid** are not extensively documented in publicly available literature.^[11] The structural motifs present in this molecule suggest its potential as a scaffold in drug discovery. Further research is required to elucidate its specific biological targets and mechanisms of action.



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